molecular formula C18H26O4 B12552087 2-Oxo-2-phenoxyethyl decanoate CAS No. 145300-32-9

2-Oxo-2-phenoxyethyl decanoate

Cat. No.: B12552087
CAS No.: 145300-32-9
M. Wt: 306.4 g/mol
InChI Key: UZVOSIYROTWEMG-UHFFFAOYSA-N
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Description

2-Oxo-2-phenoxyethyl decanoate is an organic compound with the molecular formula C18H26O4. It is an ester derived from decanoic acid and 2-oxo-2-phenoxyethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-phenoxyethyl decanoate typically involves the esterification of decanoic acid with 2-oxo-2-phenoxyethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 100-120°C for several hours until the desired ester is formed .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as Amberlyst 15, can also be employed to facilitate the esterification reaction .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-phenoxyethyl decanoate can undergo various chemical reactions, including:

    Esterification: Formation of the ester from decanoic acid and 2-oxo-2-phenoxyethanol.

    Hydrolysis: Breaking down the ester into its constituent acid and alcohol in the presence of water and an acid or base catalyst.

    Transesterification: Reaction with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions

    Esterification: Sulfuric acid or p-toluenesulfonic acid as catalysts, reflux conditions.

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Transesterification: Alcohols such as methanol or ethanol, with a base catalyst like sodium methoxide.

Major Products Formed

    Hydrolysis: Decanoic acid and 2-oxo-2-phenoxyethanol.

    Transesterification: New esters and corresponding alcohols.

Scientific Research Applications

2-Oxo-2-phenoxyethyl decanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances and as a fixative in perfumery.

Mechanism of Action

The mechanism of action of 2-Oxo-2-phenoxyethyl decanoate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release decanoic acid and 2-oxo-2-phenoxyethanol, which may exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-2-phenoxyethyl acetate
  • 2-Oxo-2-phenoxyethyl butyrate
  • 2-Oxo-2-phenoxyethyl hexanoate

Uniqueness

2-Oxo-2-phenoxyethyl decanoate is unique due to its specific ester structure, which imparts distinct physical and chemical properties. Its longer carbon chain compared to similar compounds like 2-Oxo-2-phenoxyethyl acetate results in different solubility, volatility, and reactivity characteristics .

Properties

CAS No.

145300-32-9

Molecular Formula

C18H26O4

Molecular Weight

306.4 g/mol

IUPAC Name

(2-oxo-2-phenoxyethyl) decanoate

InChI

InChI=1S/C18H26O4/c1-2-3-4-5-6-7-11-14-17(19)21-15-18(20)22-16-12-9-8-10-13-16/h8-10,12-13H,2-7,11,14-15H2,1H3

InChI Key

UZVOSIYROTWEMG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OCC(=O)OC1=CC=CC=C1

Origin of Product

United States

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